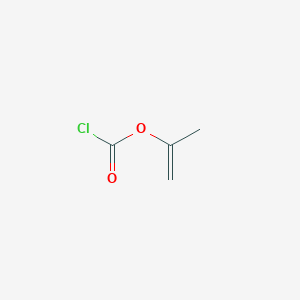

Isopropenyl chloroformate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

prop-1-en-2-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c1-3(2)7-4(5)6/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMGCGVWJMRTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206637 | |

| Record name | Isopropenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57933-83-2 | |

| Record name | 1-Methylethenyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57933-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropenyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057933832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPENYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH4WS74VHF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

isopropenyl chloroformate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Isopropenyl chloroformate is a chemical compound of interest in organic synthesis. This document provides a concise summary of its core chemical properties.

Core Chemical Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C4H5ClO2 | [1] |

| Molecular Weight | 120.53 g/mol | [1][2] |

| IUPAC Name | prop-1-en-2-yl carbonochloridate | [1] |

| CAS Number | 57933-83-2 | [1][2] |

Experimental Protocols

Signaling Pathways and Logical Relationships

Currently, there is no available information detailing specific signaling pathways or complex logical relationships involving this compound that would necessitate a visual diagram. The compound is primarily documented as a reagent in chemical synthesis.

References

An In-depth Technical Guide to the Synthesis of Isopropenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. The synthesis described herein involves highly toxic and reactive materials, including phosgene (or its equivalents) and strong bases. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment and by personnel trained in handling such hazardous chemicals.

Introduction

Isopropenyl chloroformate is a reactive organic compound that serves as a valuable intermediate in organic synthesis. Its utility is primarily derived from the presence of two reactive sites: the chloroformate group, which is an excellent acylating agent, and the isopropenyl group, which can participate in various addition and polymerization reactions. This dual functionality makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Historically, it was postulated that this compound could be formed by the direct reaction of the enol form of acetone with phosgene. However, subsequent research has indicated that this direct enol acylation could not be reproduced and has been disproven.[1] A more chemically sound and viable approach involves the O-acylation of a pre-formed acetone enolate with phosgene or a phosgene equivalent. This guide provides a technical overview of this proposed synthetic route.

Proposed Synthetic Route: O-Acylation of Acetone Enolate

The synthesis of this compound from acetone is a two-step process. The first step involves the deprotonation of acetone at the α-carbon using a strong, non-nucleophilic base to form the corresponding enolate. The second step is the quenching of this enolate with phosgene, leading to O-acylation to yield the desired product.

Step 1: Formation of Acetone Enolate The formation of the enolate is a critical step that requires a strong base to ensure complete and irreversible deprotonation, minimizing side reactions such as self-condensation (aldol reaction) of acetone. Lithium diisopropylamide (LDA) is a suitable base for this purpose due to its strong basicity and steric hindrance, which prevents it from acting as a nucleophile.[2][3][4]

Step 2: Reaction of Enolate with Phosgene The generated enolate is then reacted with phosgene. The enolate anion is a soft nucleophile, and the reaction can proceed via two pathways: C-acylation or O-acylation. To favor the desired O-acylation to form the enol chloroformate, reaction conditions such as solvent and temperature must be carefully controlled. The use of a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), is often preferred in a laboratory setting due to its solid form, which is safer to handle than gaseous phosgene.[5][6][7]

Reaction Mechanism and Experimental Workflow

The overall transformation is depicted in the following diagrams.

Caption: A high-level overview of the synthetic workflow for producing this compound.

Caption: The two-step reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on analogous reactions of ketone enolates with acylating agents.[8] Optimization may be required.

Materials:

-

Diisopropylamine, freshly distilled from CaH₂

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)

-

Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

-

Acetone, freshly distilled from anhydrous K₂CO₃

-

Triphosgene

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Dry ice/acetone bath

-

Standard glassware for extraction and distillation.

Procedure:

Part A: Preparation of LDA Solution (in situ)

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add freshly distilled diisopropylamine (1.1 equivalents) to the cooled THF.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

Part B: Synthesis of this compound

-

In a separate flame-dried flask under nitrogen, prepare a solution of triphosgene (0.4 equivalents) in anhydrous THF.

-

To the freshly prepared LDA solution at -78 °C, add freshly distilled acetone (1.0 equivalent) dropwise, ensuring the temperature remains below -70 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

-

Transfer the acetone enolate solution via cannula to the stirred solution of triphosgene in THF at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Data Presentation

Table 1: Reactant Stoichiometry

| Reactant | Molecular Weight ( g/mol ) | Equivalents |

|---|---|---|

| Acetone | 58.08 | 1.0 |

| Diisopropylamine | 101.19 | 1.1 |

| n-Butyllithium | 64.06 | 1.05 |

| Triphosgene | 296.75 | 0.4 |

Table 2: Typical Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous THF |

| Enolate Formation Temp. | -78 °C |

| Acylation Temp. | -78 °C to Room Temp. |

| Reaction Time | 4-6 hours |

Factors Influencing Synthesis

The success of this synthesis is dependent on several critical factors, which are interrelated.

Caption: Logical relationships between key reaction parameters and the final product yield and purity.

Key Considerations:

-

Base Selection: The pKa of the base's conjugate acid must be significantly higher than that of acetone (~20) to ensure complete deprotonation.[3][9]

-

Temperature Control: Low temperatures (-78 °C) are crucial during enolate formation and the initial acylation step to prevent side reactions like aldol condensation and to control the exothermic nature of the reactions.

-

Reagent Purity: The presence of water or other protic impurities will quench the strong base and the enolate, drastically reducing the yield. All reagents and solvents must be anhydrous.

-

O- vs. C-Acylation: The regioselectivity of enolate acylation is complex.[8][10] While O-acylation is generally favored with "hard" acylating agents like chloroformates, C-acylation can be a competing pathway. The use of polar, aprotic solvents like THF generally favors O-acylation.

Conclusion

While the direct synthesis of this compound from acetone and phosgene is not considered a viable route, the O-acylation of a pre-formed acetone enolate presents a feasible alternative. This method relies on the careful control of reaction conditions, particularly the use of a strong, non-nucleophilic base, anhydrous conditions, and low temperatures to favor the formation of the desired product and minimize side reactions. This guide provides a foundational protocol and theoretical framework for researchers to develop a robust synthesis of this versatile chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 10. The O- Acylation of Ketone Enolates by Allyl 1H-imidazole-1-carboxylate Mediated with Boron Trifluoride Etherate---A Convenient Procedure for the Synthesis of Substituted Allyl Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

isopropenyl chloroformate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Isopropenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No. 57933-83-2) is a highly reactive reagent utilized in organic synthesis, particularly for the introduction of the isopropenoxycarbonyl protecting group.[1] Its utility is intrinsically linked to its reactivity, which also dictates its inherent instability. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing from academic literature and safety data. Key considerations for handling and storage revolve around its acute sensitivity to moisture, potential for thermal decomposition, and incompatibility with a range of common laboratory reagents. Adherence to stringent storage and handling protocols is paramount to ensure reagent integrity and laboratory safety.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 57933-83-2 | [1][2] |

| Molecular Formula | C₄H₅ClO₂ | [3] |

| Molecular Weight | 120.53 g/mol | [1] |

| Appearance | Colorless liquid | [4] |

| Odor | Pungent | [4] |

| Boiling Point | 93 °C at 746 mmHg | [1] |

| Density | 1.103 g/mL at 25 °C | [1] |

Chemical Stability and Reactivity

This compound is a moisture-sensitive and thermally unstable compound.[5] Its stability is influenced by several factors, including exposure to water, heat, and incompatible materials.

Hydrolytic Instability (Sensitivity to Moisture)

The primary route of degradation for this compound is hydrolysis. Like other acyl halides, it reacts readily with water and moisture in the air to decompose into acidic and other organic byproducts.[6] The hydrolysis of chloroformates, in general, yields the corresponding alcohol, hydrochloric acid, and carbon dioxide.[7] In the case of this compound, the expected initial hydrolysis products would be isopropenyl alcohol (which would likely tautomerize to acetone), hydrochloric acid, and carbon dioxide.

Thermal Stability

This compound is susceptible to thermal decomposition. Elevated temperatures can accelerate its degradation, potentially leading to the release of toxic and corrosive fumes, including hydrogen chloride and phosgene.[2][4] As a secondary alkyl chloroformate, it is considered less thermally stable than aryl and primary alkyl chloroformates.[7]

Incompatible Materials

This compound is incompatible with a wide range of substances. Contact with these materials can lead to vigorous or violent reactions and should be strictly avoided. Incompatible materials include:

-

Water and moisture: Leads to rapid hydrolysis.[5]

-

Strong oxidizing agents: Can cause vigorous reactions.[2]

-

Strong bases: Can lead to violent reactions.[2]

-

Alcohols and Amines: Reacts to form carbonates and carbamates, respectively.[8][9]

-

Metals: Can be attacked by the compound, especially in the presence of moisture.

Decomposition Pathways

The decomposition of this compound in the presence of nucleophilic solvents (solvolysis) has been the subject of detailed mechanistic studies. These studies reveal two primary competing pathways, the dominance of which is highly dependent on the solvent's properties.

Bimolecular Addition-Elimination Pathway

In most common laboratory solvents, this compound undergoes decomposition via a bimolecular addition-elimination mechanism.[10][11] This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates a chloride ion and subsequently decomposes.

Unimolecular (SN1-type) Ionization Pathway

In highly ionizing, non-nucleophilic solvents, such as aqueous mixtures of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), a unimolecular (SN1-type) ionization pathway becomes significant.[10][11] This pathway involves the initial ionization of the chloroformate to form a carbocation intermediate, which is stabilized by resonance.

The interplay between these two pathways is summarized in the diagram below.

Figure 1: Competing decomposition pathways of this compound during solvolysis.

Hazardous Decomposition Products

Thermal decomposition or reaction with water can produce hazardous byproducts, including:

Storage and Handling Recommendations

Proper storage and handling are critical to maintain the purity and ensure the safe use of this compound.

Recommended Storage Conditions

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | Refrigerate (2-8 °C) | To minimize thermal decomposition. | [12] |

| Atmosphere | Store under an inert gas (e.g., argon, nitrogen) | To prevent hydrolysis from atmospheric moisture. | [12] |

| Container | Tightly sealed, original container | To prevent moisture ingress and ensure proper labeling. | [13] |

| Location | Cool, dry, well-ventilated area away from incompatible materials | To prevent accidental reactions and ensure safe storage. | [2] |

| Light Exposure | Store in an opaque or amber container | While not explicitly stated for this compound, related compounds like vinyl chloroformate are light-sensitive. As a precaution, protection from light is recommended. | [14] |

Note on Stabilizers: Commercial preparations of this compound are often sold in a "stabilized" form.[2] While the specific stabilizers are not always disclosed, related compounds like vinyl chloroformate may be stabilized with radical inhibitors such as butylated hydroxytoluene (BHT).[3]

Handling Workflow

A strict workflow should be followed when handling this compound to minimize exposure and prevent degradation.

Figure 2: A recommended workflow for the safe handling of this compound.

Experimental Protocol: General Guideline for Stability Assessment

Objective

To determine the stability of this compound under defined storage conditions (e.g., temperature, light exposure) over a specified period.

Materials and Equipment

-

This compound

-

Inert gas (argon or nitrogen)

-

Dry, sealed vials (e.g., amber glass ampoules or vials with PTFE-lined septa)

-

Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) spectroscopy)

-

Controlled environment chambers (for temperature and humidity control)

Methodology

-

Initial Analysis (Time Zero):

-

Obtain an initial purity profile of a fresh batch of this compound using a validated analytical method (e.g., GC-FID or ¹H NMR). This will serve as the baseline.

-

-

Sample Preparation and Storage:

-

Under a strictly inert and dry atmosphere (e.g., in a glovebox), aliquot the this compound into multiple small, sealed vials.

-

Place the vials in different controlled environment chambers set to the desired storage conditions (e.g., 4 °C in the dark, 25 °C in the dark, 25 °C with light exposure).

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 1, 3, 6, and 12 months), remove a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Analyze the sample using the same analytical method as in the initial analysis to determine the purity and identify any degradation products.

-

-

Data Analysis:

-

Compare the purity at each time point to the initial purity.

-

Quantify the formation of any significant degradation products.

-

Plot the purity as a function of time for each storage condition to determine the rate of degradation.

-

Conclusion

This compound is a valuable but highly reactive and unstable chemical. Its stability is primarily compromised by moisture and elevated temperatures. Understanding its decomposition pathways—predominantly bimolecular addition-elimination and, under specific conditions, unimolecular ionization—is crucial for its effective use. For optimal stability, this compound must be stored at refrigerated temperatures under an inert atmosphere, protected from moisture and light, and segregated from incompatible materials. Strict adherence to proper handling protocols in an inert environment is essential to preserve its integrity and ensure the safety of laboratory personnel.

References

- 1. This compound [commonorganicchemistry.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C4H5ClO2 | CID 93846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. kansashealthsystem.com [kansashealthsystem.com]

- 5. researchgate.net [researchgate.net]

- 6. Acyl halide - Wikipedia [en.wikipedia.org]

- 7. nationalacademies.org [nationalacademies.org]

- 8. Isopropyl Chloroformate|Research Reagent & Intermediate [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Detailed Analysis for the Solvolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isopropyl Chloroformate | 108-23-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. reddit.com [reddit.com]

- 14. cdn.toxicdocs.org [cdn.toxicdocs.org]

A Technical Guide to the Hydrolysis of Isopropenyl Chloroformate: Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl chloroformate is a reactive chemical intermediate used in organic synthesis. Its high reactivity, particularly towards nucleophiles like water, makes understanding its hydrolysis mechanism and kinetics crucial for controlling reaction conditions, minimizing unwanted side reactions, and ensuring the stability of related compounds. This guide provides an in-depth analysis of the solvolysis (specifically hydrolysis) of this compound, summarizing the current mechanistic understanding, quantitative rate data, and the experimental protocols used for its study.

The Hydrolysis Mechanism: A Dual-Pathway System

The hydrolysis of this compound is not governed by a single mechanism but rather by competing pathways whose dominance is dictated by the properties of the solvent.[1][2] The two primary competing mechanisms are a bimolecular addition-elimination pathway and a unimolecular ionization (SN1-type) pathway.

Dominant Pathway: Bimolecular Addition-Elimination (AN + DN)

In most solvent systems, including pure alcohols and aqueous mixtures of ethanol, methanol, and acetone, this compound hydrolyzes via a bimolecular addition-elimination mechanism.[1][3] This pathway is analogous to the well-established mechanism for phenyl chloroformate hydrolysis. The process involves the nucleophilic attack of a water molecule on the carbonyl carbon, forming a transient tetrahedral intermediate. This addition step is generally considered rate-determining.[1][4] The intermediate then collapses, eliminating a chloride ion to yield the final products.

Large negative entropies of activation observed experimentally are consistent with this associative, bimolecular process.

Competing Pathway: Unimolecular Ionization (SN1)

In solvents with high ionizing power and low nucleophilicity, a unimolecular (SN1-type) mechanism becomes significant and is superimposed on the addition-elimination pathway.[1][5] This is particularly evident in fluoroalcohol mixtures such as 70-97% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 97% 2,2,2-trifluoroethanol (TFE).[2][3]

This pathway involves the initial, rate-determining ionization of the chloroformate to form a resonance-stabilized acylium ion intermediate.[1] This carbocation is then rapidly captured by a water molecule to form the product. In 97% HFIP, it is estimated that this ionization process accounts for as much as 97% of the reaction.

References

An In-depth Technical Guide to the Reactivity of Isopropenyl Chloroformate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl chloroformate (IPC) is a reactive chemical intermediate valued in organic synthesis for the introduction of the isopropenoxycarbonyl protecting group and for the preparation of various derivatives such as carbamates, carbonates, and mixed anhydrides. This guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles. It details the underlying reaction mechanisms, summarizes available quantitative data, and furnishes experimental protocols for key transformations. The content is intended to serve as a practical resource for chemists in research and development, particularly within the pharmaceutical and agrochemical industries.

Core Reactivity and Mechanism

This compound's reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. The reaction generally proceeds through a bimolecular addition-elimination mechanism . In this pathway, the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, resulting in the acylated nucleophile.

Kinetic studies on the solvolysis of this compound in various solvents support this mechanism. The application of the extended Grunwald-Winstein equation to solvolysis data reveals a high sensitivity to solvent nucleophilicity (l value of approximately 1.42-1.54) and a moderate sensitivity to solvent ionizing power (m value of about 0.46-0.54), which is characteristic of a bimolecular process with a rate-limiting addition step.[1][2] In highly ionizing and poorly nucleophilic solvents, such as aqueous hexafluoroisopropanol (HFIP), a superimposed unimolecular (SN1-type) ionization pathway, proceeding through a resonance-stabilized acylium ion, may contribute to the overall reaction rate.[1][2][3]

The general mechanism of nucleophilic acyl substitution is depicted below:

A simplified representation of the addition-elimination mechanism for the reaction of this compound with a nucleophile.

Reactivity with O-Nucleophiles

Alcohols and Phenols: Synthesis of Carbonates

This compound reacts with alcohols and phenols in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to form isopropenyl carbonates. The base is required to neutralize the hydrogen chloride byproduct.

Quantitative Data: Solvolysis Rate Constants

The solvolysis of this compound in various alcoholic solvents provides insight into its reactivity with O-nucleophiles. The following table summarizes first-order rate constants (k) at different temperatures.

| Solvent | Temperature (°C) | Rate Constant (k) x 10⁵ s⁻¹ | Reference |

| 100% Methanol | 10.0 | 158 ± 3 | [2] |

| 90% Methanol-Water | 10.0 | 250.7 ± 0.8 | [2] |

| 80% Methanol-Water | 10.0 | 338 ± 2 | [2] |

| 100% Ethanol | 10.0 | 46.8 ± 0.03 | [2] |

| 90% Ethanol-Water | 10.0 | 97.4 ± 0.3 | [2] |

| 80% Ethanol-Water | 10.0 | 161.4 ± 0.4 | [2] |

| 100% 2-Propanol | 35.0 | 0.0856 ± 0.005 | [2] |

| 90% Acetone-Water | 10.0 | 200.7 ± 0.5 | [2] |

| 100% Water | 10.0 | 39.2 ± 0.05 | [2] |

| 97% TFE-Water | 10.0 | 0.117 ± 0.003 | [2] |

| 97% HFIP-Water | 10.0 | 0.00949 (calculated) | [2] |

TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol

Experimental Protocol: Synthesis of Isopropenyl Isopropyl Carbonate [4]

-

Apparatus: A three-necked round-bottom flask equipped with a nitrogen inlet, a condenser, and a pressure-equalizing addition funnel.

-

Reagents:

-

2-Propanol (21 g, 0.35 mol)

-

Triethylamine (36.35 g, 0.36 mol)

-

This compound (37 g, 0.3 mol)

-

-

Procedure: a. Charge the flask with pre-cooled 2-propanol and triethylamine. b. Slowly add this compound to the stirred mixture from the addition funnel. c. Stir the reaction mixture at ambient temperature for 6 hours. d. Quench the reaction by adding distilled water. e. Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by distilled water. f. Dry the organic layer and remove the solvent under reduced pressure to yield the product.

Workflow for the synthesis of isopropenyl isopropyl carbonate.

Carboxylic Acids: Synthesis of Mixed Anhydrides

This compound reacts with carboxylic acids, typically in the presence of a tertiary amine base at low temperatures, to form mixed carboxylic-carbonic anhydrides. These mixed anhydrides are often generated in situ as activated intermediates for further reactions, such as amide or ester formation, particularly in peptide synthesis.[1][5]

Experimental Protocol: General Procedure for Mixed Anhydride Formation in Peptide Synthesis [1][6]

-

Apparatus: A dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

N-protected amino acid (1 equivalent)

-

Tertiary amine (e.g., N-methylmorpholine or triethylamine) (1 equivalent)

-

This compound (1 equivalent)

-

Anhydrous solvent (e.g., THF, DCM)

-

-

Procedure: a. Dissolve the N-protected amino acid in the anhydrous solvent and cool the solution to -15 °C. b. Add the tertiary amine, followed by the slow addition of this compound, maintaining the temperature at -15 °C. c. Stir the mixture for a short period (e.g., 1-10 minutes) to form the mixed anhydride. d. The resulting mixed anhydride solution is then used immediately by reacting it with the desired nucleophile (e.g., an amino acid ester).

Reactivity with N-Nucleophiles

Amines: Synthesis of Carbamates

The reaction of this compound with primary and secondary amines is a common method for the synthesis of isopropenyl carbamates. This reaction is typically rapid and proceeds in the presence of a base to neutralize the HCl byproduct.[7] The resulting isopropenyl carbamates are useful intermediates themselves, as they can react with other amines to form unsymmetrical ureas.

Quantitative Data: Synthesis of Isopropenyl Carbamates

| Amine | Base | Solvent | Yield (%) | Reference |

| Aniline | Pyridine | Toluene | 70-85 | [4] |

| p-Toluidine | Na₂CO₃ | DCM/Water | 75-90 | [4] |

| Methylamine | NaOH | Ether/Water | 88-90* | [8] |

*Data for ethyl chloroformate, expected to be similar for this compound.

Experimental Protocol: General Procedure for the Synthesis of Isopropenyl Carbamates [4][8]

-

Apparatus: A reaction flask equipped with a stirrer and a dropping funnel, cooled in an ice bath.

-

Reagents:

-

Primary or secondary amine (1 equivalent)

-

Base (e.g., pyridine, triethylamine, or aqueous NaOH) (1-2 equivalents)

-

This compound (1 equivalent)

-

Solvent (e.g., DCM, ether, toluene)

-

-

Procedure: a. Dissolve the amine and the base in the chosen solvent and cool the mixture to 0-5 °C. b. Add this compound dropwise while maintaining the low temperature and stirring vigorously. c. After the addition is complete, continue stirring for a specified period (e.g., 15 minutes to a few hours). d. Perform an aqueous workup: separate the organic layer, wash with dilute acid (if a tertiary amine base was used), water, and brine. e. Dry the organic layer and remove the solvent to obtain the crude carbamate, which can be further purified by crystallization or chromatography.

Generalized workflow for isopropenyl carbamate synthesis.

Azide Ion

While specific studies on the reaction of this compound with sodium azide are not widely reported, chloroformates, in general, react with sodium azide to form acyl azides.[9] These intermediates are often unstable and can undergo Curtius rearrangement upon heating to yield isocyanates. The reaction is typically performed at low temperatures to favor the formation of the acyl azide.

Reactivity with C-Nucleophiles

Information on the reactivity of this compound with carbon-based nucleophiles such as organometallic reagents and enamines is limited in the literature. However, based on the known reactivity of other chloroformates, the following reactions can be anticipated.

Organometallic Reagents (Grignard and Organocuprates)

The reaction of chloroformates with Grignard reagents can be complex, often leading to a mixture of products due to the high reactivity of the Grignard reagent, which can attack the initially formed ketone. The use of organocuprates (Gilman reagents) is generally preferred for the synthesis of ketones from acyl chlorides and, by extension, from chloroformates, as they are less reactive and tend not to add to the ketone product. The expected product from the reaction of this compound with an organocuprate would be an isopropenyl ketone.

Enamines

Enamines can act as nucleophiles, attacking electrophiles at the α-carbon. The acylation of enamines with acyl halides is a known method for the synthesis of 1,3-dicarbonyl compounds. This is often referred to as the Stork enamine acylation.[5][10][11] It is expected that this compound would react similarly with enamines to produce a β-ketoester derivative after hydrolysis of the intermediate iminium salt.

Proposed pathway for the reaction of an enamine with this compound.

Reactivity with S-Nucleophiles

Thiols: Synthesis of Thiocarbonates

This compound is expected to react with thiols (mercaptans) in a manner analogous to its reaction with alcohols, yielding S-isopropenyl thiocarbonates. The reaction would likely require a base to neutralize the hydrogen chloride byproduct.

Quantitative Data: Synthesis of S-Isopropenyl Thiocarbonates

Specific yield data for the reaction of this compound with a variety of thiols is not well-documented in readily available literature. However, the reaction is expected to be efficient, similar to the formation of carbonates.

Experimental Protocol: General Procedure for the Synthesis of S-Isopropenyl Thiocarbonates

-

Apparatus: A reaction flask under an inert atmosphere.

-

Reagents:

-

Thiol (1 equivalent)

-

Non-nucleophilic base (e.g., triethylamine) (1 equivalent)

-

This compound (1 equivalent)

-

Anhydrous solvent (e.g., DCM, THF)

-

-

Procedure: a. Dissolve the thiol and triethylamine in the solvent and cool to 0 °C. b. Slowly add this compound to the stirred solution. c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC). d. Perform an aqueous workup, including washing with dilute acid, water, and brine. e. Dry the organic layer and concentrate to obtain the product, which can be purified if necessary.

Conclusion

This compound is a versatile reagent that demonstrates predictable reactivity with a wide range of nucleophiles, primarily through an addition-elimination mechanism. Its reactions with O- and N-nucleophiles are well-established for the synthesis of carbonates and carbamates, respectively. While its utility in forming mixed anhydrides with carboxylic acids is also recognized, particularly in peptide chemistry, its reactions with C- and S-nucleophiles, as well as with azides, are less documented but can be inferred from the general reactivity of chloroformates. This guide provides a foundational understanding of this compound's reactivity, supported by available quantitative data and experimental protocols, to aid researchers in its effective application in organic synthesis. Further investigation into the quantitative aspects of its reactions with a broader array of nucleophiles would be a valuable addition to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Detailed Analysis for the Solvolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 5. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 6. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloroformate - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Electrophilicity of Isopropenyl Chloroformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl chloroformate (IPC) is a reactive chemical intermediate of significant interest in organic synthesis, particularly for the introduction of protecting groups in peptide synthesis.[1] Its electrophilicity is a key determinant of its reactivity and is governed by a nuanced interplay of inductive and resonance effects, as well as solvent conditions. This technical guide provides an in-depth analysis of the electrophilic character of this compound, drawing upon kinetic studies of its solvolysis. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

Introduction to the Electrophilicity of this compound

This compound, with the chemical structure shown in Figure 1, is an ester of chloroformic acid. The electrophilicity of the carbonyl carbon is central to its chemical behavior, making it susceptible to nucleophilic attack. This reactivity is significantly influenced by the isopropenyl group. The double bond of the isopropenyl group can participate in resonance, which can stabilize a developing positive charge on the adjacent oxygen atom, thereby affecting the reaction mechanism.

The reactivity of this compound is often compared to its saturated analog, isopropyl chloroformate, and the aromatic analog, phenyl chloroformate, to elucidate the electronic effects of the isopropenyl moiety.[2] Kinetic studies, particularly solvolysis reactions analyzed with the extended Grunwald-Winstein equation, have been instrumental in quantifying the electrophilicity and delineating the reaction mechanisms of this compound under various conditions.[1][2]

Quantitative Analysis of Electrophilicity

The electrophilicity of this compound has been extensively studied through solvolysis reactions, and the data is often analyzed using the extended Grunwald-Winstein equation:

log(k/k₀) = lN + mY

where:

-

k is the rate constant in a specific solvent.

-

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

-

l is the sensitivity to solvent nucleophilicity (N).

-

m is the sensitivity to solvent ionizing power (Y).

The values of l and m provide quantitative insight into the transition state of the reaction, indicating the degree of nucleophilic participation and charge development, respectively.

Table 1: Grunwald-Winstein Parameters for the Solvolysis of this compound and Related Compounds

| Compound | l value | m value | Predominant Mechanism | Reference |

| This compound | 1.42 - 1.54 | 0.46 - 0.54 | Addition-Elimination | [2] |

| Phenyl Chloroformate | 1.66 | 0.56 | Addition-Elimination | [2] |

| Isopropyl Chloroformate | 0.12 - 0.21 | 0.58 - 0.60 | Solvolysis-Decomposition (in ionizing solvents) | [3] |

Note: The range of l and m values for this compound reflects analysis in different sets of solvents.

Table 2: Kinetic Solvent Isotope Effects (KSIE) for the Solvolysis of this compound

| Solvent System | KSIE (kH₂O/kD₂O or kMeOH/kMeOD) | Implication | Reference |

| Methanol | 2.33 | General base catalysis in a bimolecular process | [2] |

| Water | 2.08 | General base catalysis in a bimolecular process | [2] |

Reaction Mechanisms

The solvolysis of this compound can proceed through two primary mechanistic pathways, the dominant pathway being highly dependent on the solvent properties.

Addition-Elimination Mechanism

In most solvents, this compound reacts via a bimolecular addition-elimination mechanism.[1][2][4] This pathway is favored in more nucleophilic solvents. The reaction proceeds through a tetrahedral intermediate, and the addition of the nucleophile is typically the rate-determining step.

Symmetrical (SN1) Ionization Mechanism

In highly ionizing and poorly nucleophilic solvents, such as 97% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), a unimolecular (SN1) ionization mechanism becomes significant.[2][4] This pathway involves the formation of a resonance-stabilized acylium-like carbocation intermediate.

Experimental Protocols

The kinetic data for the solvolysis of this compound is typically acquired using conductometric methods.

General Kinetic Procedure

A solution of this compound of low concentration (typically around 10⁻⁴ M) is prepared in the desired solvent. The reaction is initiated by adding a small volume of a stock solution of this compound to the solvent. The progress of the reaction is monitored by measuring the change in electrical conductivity of the solution over time. The increase in conductivity is proportional to the formation of hydrochloric acid, a product of the solvolysis. The rate constants are then calculated from the conductivity data.

Experimental Workflow

Applications in Drug Development and Synthesis

The well-defined electrophilicity of this compound makes it a valuable reagent in organic synthesis. Its primary application lies in the introduction of the isopropenyloxycarbonyl (Ipoc) protecting group for amines, particularly in peptide synthesis.[1] The reactivity of this compound allows for efficient protection of amino groups under mild conditions. The choice of reaction conditions, particularly the solvent, can be tailored based on the understanding of its electrophilicity and reaction mechanism to optimize yield and minimize side reactions.

Conclusion

The electrophilicity of this compound is a multifaceted property that has been thoroughly characterized through kinetic studies. The dualistic nature of its reaction mechanism, shifting between a bimolecular addition-elimination pathway and a unimolecular SN1 pathway depending on solvent conditions, highlights the importance of the reaction environment in controlling its reactivity. For researchers and professionals in drug development, a deep understanding of these principles is crucial for the effective utilization of this compound as a synthetic tool. The quantitative data and mechanistic insights presented in this guide provide a solid foundation for its application in complex organic synthesis.

References

An In-depth Technical Guide to the Core Properties of Isopropenyl Chloroformate and Isopropyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the fundamental properties of isopropenyl chloroformate and isopropyl chloroformate. The information is curated for researchers, scientists, and professionals in drug development who utilize these reagents in their work. This document details their physical and chemical properties, reactivity, synthesis, and safety considerations, with a focus on providing practical information for laboratory applications.

Introduction

This compound and isopropyl chloroformate are both valuable reagents in organic synthesis, primarily used for the introduction of the isopropenoxycarbonyl and isopropoxycarbonyl moieties, respectively. These functional groups are often employed as protecting groups for amines and alcohols, and in the formation of carbamates and carbonates. Despite their structural similarities, the presence of a double bond in this compound significantly influences its reactivity and stability compared to its saturated analog, isopropyl chloroformate. Understanding these differences is crucial for their effective application in complex synthetic pathways.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and isopropyl chloroformate is presented in the table below for easy comparison.

| Property | This compound | Isopropyl Chloroformate |

| CAS Number | 57933-83-2[1] | 108-23-6[2] |

| Molecular Formula | C₄H₅ClO₂[3] | C₄H₇ClO₂[2] |

| Molecular Weight | 120.53 g/mol [1] | 122.55 g/mol [2] |

| Appearance | Colorless liquid | Colorless, volatile liquid with a pungent odor[2] |

| Boiling Point | 93 °C at 746 mmHg[1] | 105 °C[4] |

| Density | 1.103 g/mL at 25 °C[1] | 1.07 g/mL |

| Solubility | Decomposes in water | Insoluble in water, soluble in ether and benzene[5] |

Chemical Reactivity

The reactivity of chloroformates is analogous to that of acyl chlorides, readily undergoing nucleophilic acyl substitution. The general reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the displacement of the chloride ion.

General Reactivity with Nucleophiles

Both isopropenyl and isopropyl chloroformate react with a variety of nucleophiles, such as amines and alcohols, to form carbamates and carbonates, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

Caption: General reaction of a chloroformate with a nucleophile.

Solvolysis

The solvolysis of both chloroformates has been studied extensively to understand their reaction mechanisms.

This compound: The solvolysis of this compound is highly dependent on the solvent. In most solvents, it proceeds through a dominant bimolecular addition-elimination mechanism. However, in highly ionizing solvents with low nucleophilicity, such as aqueous hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), a unimolecular SN1-type ionization pathway becomes significant.[6][7] This dual mechanistic behavior is attributed to the ability of the isopropenyl group to stabilize a positive charge on the adjacent oxygen atom through resonance.

Caption: Dual solvolysis pathways for this compound.

Isopropyl Chloroformate: The solvolysis of isopropyl chloroformate also exhibits solvent-dependent mechanistic pathways. In more nucleophilic solvents, an association-dissociation (addition-elimination) mechanism is operative.[2] In contrast, in highly ionizing and less nucleophilic solvents, a fragmentation-ionization mechanism involving the loss of carbon dioxide is proposed.[8]

Reactivity with Specific Nucleophiles

-

Amines: Isopropyl chloroformate is a valuable reagent for the synthesis of isopropyl carbamates by reacting with primary and secondary amines. This reaction is a standard method for introducing the isopropoxycarbonyl (iPrOC(O)-) protecting group.[2] The reaction is typically performed in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[2]

-

Alcohols: this compound reacts with alcohols in the presence of a base to form isopropenyl carbonates. For instance, its reaction with 2-propanol in the presence of triethylamine yields isopropenyl isopropyl carbonate.[9]

Experimental Protocols

Detailed experimental protocols are essential for the safe and effective use of these reagents.

Synthesis

Synthesis of Isopropyl Chloroformate: The industrial synthesis of isopropyl chloroformate typically involves the reaction of isopropanol with phosgene.[4] A laboratory-scale procedure involves the slow addition of anhydrous isopropanol to a cooled solution of solid phosgene (or a phosgene equivalent like triphosgene) in a solvent such as dichloromethane, often with a catalyst like dimethylformamide.[5]

Caption: Synthesis of isopropyl chloroformate from isopropanol and phosgene.

Solvolysis Kinetics Measurement

The kinetics of solvolysis reactions of chloroformates can be monitored by titration or conductometry to determine the rate of hydrochloric acid production.[11]

Caption: Workflow for a typical solvolysis kinetics experiment.

Safety and Handling

Both this compound and isopropyl chloroformate are hazardous chemicals that must be handled with appropriate safety precautions.

Isopropyl Chloroformate:

-

Hazards: It is a highly flammable, corrosive, and toxic liquid.[2][12] It is irritating to the eyes, skin, and respiratory tract, and can cause severe burns.[2][12] Inhalation may lead to delayed pulmonary edema.[13] It is water-reactive and decomposes to form isopropyl alcohol, HCl, and CO₂.[13] A sample stored in a refrigerator has been reported to explode.[13]

-

Handling: Use in a well-ventilated area, away from heat and ignition sources.[5] Wear appropriate personal protective equipment, including gloves, safety goggles, and a face shield.[12]

-

Storage: Store in a cool, dry, well-ventilated, fireproof area, separated from strong oxidants.[12] Keep the container tightly closed.[12]

This compound:

-

Hazards: It is a highly flammable liquid and vapor.[3] It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[3]

-

Handling: Keep away from heat, sparks, and open flames.[11] Use non-sparking tools and take precautionary measures against static discharge.[11] Wear protective gloves, clothing, and eye/face protection.[11]

-

Storage: Store in a well-ventilated place and keep cool.[11] Keep the container tightly closed.[11]

Conclusion

This compound and isopropyl chloroformate are structurally similar yet exhibit distinct reactivity profiles, primarily due to the electronic effects of the isopropenyl group. This compound's ability to stabilize a cationic intermediate via resonance leads to a greater propensity for a unimolecular SN1 pathway in its solvolysis reactions under highly ionizing conditions. In contrast, isopropyl chloroformate's solvolysis mechanism is more varied, with both bimolecular and fragmentation-ionization pathways being significant depending on the solvent.

Both compounds are valuable reagents for the synthesis of carbamates and carbonates. However, their hazardous nature necessitates strict adherence to safety protocols during handling and storage. This guide provides a foundational understanding of these two important chloroformates to aid researchers in their safe and effective application in organic synthesis. Further research into the comparative reactivity of these compounds with a wider range of nucleophiles under standardized conditions would be beneficial for the scientific community.

References

- 1. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isopropyl Chloroformate|Research Reagent & Intermediate [benchchem.com]

- 3. This compound | C4H5ClO2 | CID 93846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. Preparation method for synthesizing isopropyl chloroformate through reaction of isopropanol and phosgene - Eureka | Patsnap [eureka.patsnap.com]

- 6. Isopropyl chloroformate | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Detailed Analysis for the Solvolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. US2778846A - Chloroformate production - Google Patents [patents.google.com]

- 13. ISOPROPYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Safe Handling of Isopropenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and does not supersede any local, state, or federal regulations, or institutional safety protocols. Always consult the most current Safety Data Sheet (SDS) and your institution's safety officer before handling any hazardous chemical.

Executive Summary

Isopropenyl chloroformate is a highly reactive and hazardous chemical that demands stringent safety protocols. It is classified as highly flammable, fatal if inhaled, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][2] This guide provides a comprehensive overview of the necessary safety precautions, handling procedures, emergency responses, and engineering controls required to mitigate the risks associated with its use in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel.

Hazard Identification and Classification

This compound presents multiple significant hazards that require careful management.

-

Acute Toxicity: Fatal if inhaled, and toxic if swallowed or in contact with skin.[1][2]

-

Flammability: Highly flammable liquid and vapor.[1][2] It should be kept away from heat, sparks, open flames, and other ignition sources.[2][4]

-

Reactivity: Reacts with water, liberating toxic gas.[1] It is incompatible with strong oxidizing agents and strong bases.[1]

GHS Hazard Statements

-

H311: Toxic in contact with skin.[2]

-

H330/H331: Fatal or toxic if inhaled.[3]

-

H335: May cause respiratory irritation.[2]

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior and for designing appropriate safety and handling procedures.

| Property | Value | Source |

| Molecular Formula | C4H5ClO2 | [1] |

| Molecular Weight | 120.54 g/mol | [1] |

| Specific Gravity | 1.103 | [1] |

| Vapor Density | 4.16 | [1] |

| Solubility | Reacts with water | [1] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, a combination of engineering controls and personal protective equipment must be utilized.

Engineering Controls

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that the ventilation system is explosion-proof.[2][4]

-

Safety Showers and Eyewash Stations: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[1]

-

Grounding: To prevent ignition from static discharge, all metal parts of equipment must be grounded and bonded.[1][2][4]

Personal Protective Equipment (PPE)

-

Respiratory Protection: Due to its high inhalation toxicity, respiratory protection is mandatory. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] For higher-level protection, a full-face respirator with appropriate cartridges (e.g., ABEK-P2) is recommended.[5]

-

Eye and Face Protection: Wear tightly sealed safety goggles and a face shield.[1]

-

Skin and Body Protection: Wear appropriate protective gloves (chemically resistant) and clothing to prevent skin exposure.[1] A flame-retardant, antistatic protective suit is recommended.[3]

-

Gloves: Inspect gloves prior to use and use proper glove removal techniques to avoid skin contact.[3]

Detailed Experimental Protocols

The following protocols outline the safe handling procedures for this compound in a laboratory setting.

Preparation and Handling

-

Pre-use Inspection: Before handling, ensure all safety equipment, including the fume hood, eyewash station, and safety shower, are operational.

-

Personal Protective Equipment: Don the required PPE as outlined in Section 4.2.

-

Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.

-

Dispensing: Use only non-sparking tools for dispensing.[1][2][4] Ground and bond the container and receiving equipment.[2][4]

-

Reaction Setup: Set up reactions in a chemical fume hood. Ensure the apparatus is dry and free of contaminants.

-

Post-handling: After handling, wash hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in the work area.[1][4]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][4]

-

Location: Store in a corrosives and flammables area, away from water or moist air.[1]

-

Temperature: For prolonged storage, refrigeration may be recommended.[6]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, water, alkalis, acids, metals, amines, and alcohols.[1][3]

Disposal

-

Waste: Dispose of contents and container to an approved waste disposal plant.[1]

-

Contaminated Materials: Contaminated clothing should be removed immediately and washed before reuse.[2][4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

-

Skin Contact: Take off immediately all contaminated clothing.[1][2] Rinse skin with water/shower for at least 15 minutes.[1] Seek immediate medical attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do.[1][2] Continue rinsing.[1][2] Seek immediate medical attention.[1]

-

Ingestion: Rinse mouth.[1][4] Do NOT induce vomiting.[1][4] Call a physician or poison control center immediately.[1]

Spill and Leak Response

-

Evacuation: Evacuate personnel not wearing protective equipment from the area of the spill or leak.[2][7]

-

Containment: For small spills, soak up with inert absorbent material (e.g., dry lime, sand, or soda ash).[1][7] Do not expose the spill to water.[1]

-

Cleanup: Use spark-proof tools and explosion-proof equipment for cleanup.[1][2] Place the absorbed material in suitable, closed containers for disposal.[1][2]

-

Ventilation: Ventilate the area after cleanup is complete.[7]

Visualization of Emergency Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Caption: Workflow for this compound Spill Response.

References

Core Thermal Decomposition Profile of Isopropenyl Chloroformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the thermal decomposition of isopropenyl chloroformate. Due to a notable gap in scientific literature regarding its pure thermal pyrolysis, this document synthesizes available data on its decomposition in solution (solvolysis) and draws inferences from the thermal decomposition of analogous chloroformate esters. The guide presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of decomposition pathways to support research and development activities.

Introduction

This compound is a reactive chemical intermediate utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity, largely attributed to the chloroformate group, also makes it susceptible to decomposition under thermal stress. Understanding the products and mechanisms of this decomposition is critical for ensuring safety, optimizing reaction conditions, and controlling impurity profiles in drug development and other chemical manufacturing processes.

This document distinguishes between two primary modes of decomposition:

-

Solvolysis: Decomposition in the presence of a solvent.

-

Thermal Decomposition (Pyrolysis): Decomposition in the gas phase or as a neat substance, induced by heat in the absence of a solvent.

Solvolysis of this compound

The decomposition of this compound in various solvents (solvolysis) has been the subject of detailed kinetic studies. The reaction mechanism is highly dependent on the solvent's nucleophilicity and ionizing power.

Two primary pathways govern the solvolysis of this compound: an addition-elimination mechanism and a unimolecular ionization (SN1) mechanism .[1]

-

Addition-Elimination Pathway: This is the dominant mechanism in most solvents. It involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates a chloride ion and the solvent adduct.[1][2]

-

SN1 Pathway: In highly ionizing and poorly nucleophilic solvents, such as those containing 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE), a unimolecular ionization mechanism becomes significant.[1][2] This pathway involves the initial cleavage of the carbon-chlorine bond to form a carbocation, which is then attacked by the solvent.

The following diagram illustrates the competing solvolysis pathways.

The specific rates of solvolysis (k) for this compound have been determined across a range of solvents and temperatures. The data is often analyzed using the extended Grunwald-Winstein equation.[1]

Table 1: Specific Rates of Solvolysis (k) of this compound in Various Solvents

| Solvent | Temperature (°C) | k (s⁻¹) | Reference |

| 100% Methanol | 10.0 | 74.0 (± 0.6) x 10⁻⁵ | [1] |

| 100% Ethanol | 10.0 | 127 (± 3) x 10⁻⁵ | [1] |

| 90% Ethanol | 10.0 | 158 (± 3) x 10⁻⁵ | [1] |

| 80% Ethanol | 10.0 | 72.3 (± 2.1) x 10⁻⁵ | [1] |

| 97% HFIP | 25.0 | 2.75 x 10⁻⁹ (calculated bimolecular rate) | [1] |

| 90% HFIP | 25.0 | 1.64 x 10⁻⁷ (calculated bimolecular rate) | [1] |

| 70% HFIP | 25.0 | 1.94 x 10⁻⁶ (calculated bimolecular rate) | [1] |

| 50% HFIP | 25.0 | 9.22 x 10⁻⁶ (calculated bimolecular rate) | [1] |

| 97% TFE | 25.0 | 1.56 x 10⁻⁷ (calculated bimolecular rate) | [1] |

Table 2: Percentage of Ionization (SN1) Pathway Contribution in Highly Ionizing Solvents

| Solvent | % Ionization |

| 97% HFIP | 97% |

| 90% HFIP | 70% |

| 70% HFIP | 64% |

| 50% HFIP | 5% |

| 97% TFE | 35% |

| Data from D'Souza et al.[1] |

The kinetic data for the solvolysis of this compound is typically obtained using a rapid-response conductivity technique.

Methodology:

-

Sample Preparation: A solution of this compound (e.g., ~0.0052 M) is prepared in the desired solvent.[1]

-

Temperature Control: The reaction vessel containing the solvent is thermostated to the desired temperature (e.g., 10.0 °C, 25.0 °C).[1]

-

Initiation of Reaction: A small aliquot of a stock solution of this compound is injected into the solvent.

-

Conductivity Measurement: The change in conductivity of the solution over time is monitored using a conductivity meter. The increase in conductivity is proportional to the production of hydrochloric acid during the solvolysis.

-

Data Analysis: The specific rates of solvolysis (k) are calculated from the conductivity data, often using the Guggenheim method or by fitting the data to a first-order rate equation.

Thermal Decomposition (Pyrolysis) of this compound

As previously noted, specific experimental studies on the thermal decomposition of this compound are not available. However, the decomposition pathway can be inferred from studies on analogous compounds such as isopropyl chloroformate and methyl chloroformate.

The thermal decomposition of alkyl chloroformates in the gas phase is known to proceed through a unimolecular elimination reaction. For this compound, the anticipated primary decomposition products are propene , carbon dioxide , and hydrogen chloride .

This reaction likely proceeds through a four-membered cyclic transition state, as has been proposed for other chloroformate esters.

The following diagram illustrates the inferred thermal decomposition pathway.

References

Navigating the Solubility of Isopropenyl Chloroformate: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of isopropenyl chloroformate in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document addresses the current gap in publicly available quantitative data by providing a robust framework for its experimental determination. Due to the compound's reactive nature, this guide emphasizes safe and effective protocols to ensure accurate and reproducible results.

Understanding the Solubility Profile of this compound

This compound is a reactive chemical intermediate widely used in organic synthesis. Its molecular structure, featuring a reactive chloroformate group and an isopropenyl moiety, dictates its solubility. Based on the principle of "like dissolves like," it is anticipated to be soluble in a range of common organic solvents. However, its high reactivity, particularly its sensitivity to moisture and nucleophilic solvents, presents a significant challenge in accurately measuring its solubility. The compound readily undergoes solvolysis, a reaction with the solvent itself, which can be mistaken for simple dissolution.

While precise quantitative data is scarce in the literature, qualitative descriptions indicate that this compound is soluble in solvents such as dichloromethane, ether, and chloroform, and is often supplied as a solution in toluene. It is reported to be sparingly soluble in chloroform and slightly soluble in ethyl acetate. Conversely, it is insoluble in water, with which it reacts.

Quantitative Solubility Data

Given the absence of comprehensive quantitative solubility data in peer-reviewed literature, the following table is provided as a template for researchers to systematically record their experimentally determined values. Accurate and consistent data collection is critical for the development of robust synthetic protocols and for ensuring process safety.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Notes |

| Acetone | ||||

| Acetonitrile | ||||

| Chloroform | ||||

| Dichloromethane | ||||

| Diethyl Ether | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Ethyl Acetate | ||||

| Hexanes | ||||

| Tetrahydrofuran (THF) | ||||

| Toluene |

Experimental Protocol for Determining Solubility

The determination of the solubility of this compound requires careful consideration of its reactive nature. The following protocol, based on the widely accepted shake-flask method, has been adapted to mitigate the risk of solvolysis and ensure the integrity of the sample.

3.1. Materials and Equipment

-

This compound (of known purity)

-

Anhydrous organic solvents (high purity)

-

Inert gas (Nitrogen or Argon)

-

Schlenk line or glove box

-

Temperature-controlled shaker or stirrer

-

Gas-tight syringes and needles

-

Sealed vials with septa

-

Analytical balance

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

Quantification instrumentation (e.g., GC-MS, HPLC, NMR)

3.2. Methodology

-

Preparation of Solvent: Ensure all solvents are anhydrous and de-gassed to remove dissolved oxygen and moisture.

-

Inert Atmosphere: Conduct all experimental manipulations under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the this compound.

-

Sample Preparation: In a sealed vial under an inert atmosphere, add an excess amount of this compound to a known volume of the anhydrous solvent. The excess solid phase is crucial for achieving equilibrium.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the liquid and solid phases, centrifuge the vial.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe. To remove any remaining suspended particles, pass the solution through a syringe filter.

-

Quantification: Dilute the filtered supernatant to a suitable concentration and analyze it using a pre-calibrated analytical technique to determine the concentration of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative Nuclear Magnetic Resonance (qNMR) are often suitable methods.

-

Data Recording: Record the determined solubility in the table provided above, along with the experimental conditions.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental process and the chemical behavior of this compound, the following diagrams are provided.

Conclusion

isopropenyl chloroformate IR and NMR spectral data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data for isopropenyl chloroformate. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its functional groups and analogies with similar chemical structures. It also includes comprehensive, standardized experimental protocols for the acquisition of such spectra and a logical workflow for spectroscopic analysis.

Predicted Spectral Data

The following tables summarize the anticipated IR and NMR spectral data for this compound. These predictions are derived from established correlation charts and spectral data of analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl and carbon-carbon double bonds.

Table 1: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 | Medium | =C-H Stretch | Alkene |

| ~2950 | Medium | C-H Stretch | Methyl (CH₃) |

| ~1780 | Strong | C=O Stretch | Acid Chloride |

| ~1650 | Medium | C=C Stretch | Alkene |

| ~1150 | Strong | C-O Stretch | Ester |

| ~890 | Strong | =C-H Bend (out-of-plane) | Alkene |

| ~700 | Strong | C-Cl Stretch | Chloroformate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.1 | Singlet | 3H | CH₃ |

| ~4.8 | Singlet | 1H | =CH₂ (geminal proton a) |

| ~5.1 | Singlet | 1H | =CH₂ (geminal proton b) |

Note: The two geminal protons on the double bond are expected to be diastereotopic and may appear as two distinct singlets or a complex multiplet depending on the resolution and solvent.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~20 | CH₃ |

| ~100 | =CH₂ |

| ~150 | C=CH₂ |

| ~155 | C=O |

Experimental Protocols

The following are detailed methodologies for acquiring IR and NMR spectra of a liquid sample such as this compound.

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are powered on and have completed their self-check procedures.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric and instrumental interferences.

-

Sample Application: Place a small drop (1-2 μL) of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans).

-

Data Processing: Process the acquired spectrum by performing a background subtraction and, if necessary, an ATR correction.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.

-